molecular formula C21H20O6 B14178428 6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one CAS No. 872969-04-5

6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one

Cat. No.: B14178428
CAS No.: 872969-04-5
M. Wt: 368.4 g/mol
InChI Key: CMDJTGQUFIKKTD-UHFFFAOYSA-N
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Description

6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,10,11-Trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one
  • 6-Hydroxy-9-isopropenyl-11-methoxy-3,3-dimethyl-3H,7H-benzo[c]pyrano[3,2-h]xanthene-7,10,13-trione

Uniqueness

6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one is unique due to its trimethoxy substitution pattern, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

872969-04-5

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

6,10,11-trimethoxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one

InChI

InChI=1S/C21H20O6/c1-21(2)9-8-11-14(27-21)10-15(24-4)16-17(22)12-6-7-13(23-3)20(25-5)19(12)26-18(11)16/h6-10H,1-5H3

InChI Key

CMDJTGQUFIKKTD-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=C(O3)C(=C(C=C4)OC)OC)C

Origin of Product

United States

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